molecular formula C11H10O4 B12895971 3,3-Dimethyl-1-oxo-1,3-dihydro-isobenzofuran-5-carboxylic acid CAS No. 168060-86-4

3,3-Dimethyl-1-oxo-1,3-dihydro-isobenzofuran-5-carboxylic acid

Cat. No.: B12895971
CAS No.: 168060-86-4
M. Wt: 206.19 g/mol
InChI Key: YRNARWBKUQHZLY-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid is a chemical compound characterized by its unique structure, which includes a furan ring fused with a benzene ring, a carboxylic acid group, and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid typically involves the reaction of 2-carboxybenzaldehyde with dimethyl hydrogen phosphite in the presence of sodium methoxide. The reaction is carried out at low temperatures (0°C) and then allowed to stir at room temperature for several hours .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis route mentioned above can be scaled up for industrial purposes, ensuring the availability of the necessary reagents and maintaining the reaction conditions to achieve high yields.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the furan ring or the carboxylic acid group.

    Substitution: The methyl groups and the carboxylic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.

Scientific Research Applications

3,3-Dimethyl-1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and biochemical reactions. The exact molecular targets and pathways depend on the specific application and the biological system in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethyl-1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

168060-86-4

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

3,3-dimethyl-1-oxo-2-benzofuran-5-carboxylic acid

InChI

InChI=1S/C11H10O4/c1-11(2)8-5-6(9(12)13)3-4-7(8)10(14)15-11/h3-5H,1-2H3,(H,12,13)

InChI Key

YRNARWBKUQHZLY-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=C2)C(=O)O)C(=O)O1)C

Origin of Product

United States

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